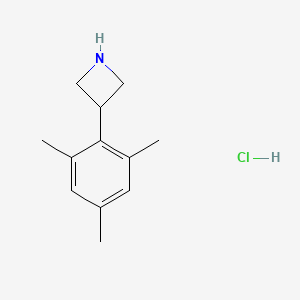

3-Mesitylazetidine Hydrochloride

Descripción

Significance of Four-Membered Heterocycles in Contemporary Chemical Synthesis

Four-membered heterocyclic compounds, such as azetidines (containing nitrogen), oxetanes (oxygen), and thietanes (sulfur), are strained ring systems that possess unique chemical reactivity. bristol.ac.ukorganic-chemistry.org This inherent ring strain, while a challenge for synthesis, makes them valuable as reactive intermediates and building blocks for the construction of more complex molecular architectures. bristol.ac.ukorganic-chemistry.org Their utility stems from their ability to undergo ring-opening reactions, cycloadditions, and other transformations to yield diverse and intricate structures. organic-chemistry.org Recent advancements in synthetic methodologies have made these strained rings more accessible, spurring their increased use in various fields of chemical synthesis. organic-chemistry.org They serve as versatile precursors for a wide array of larger heterocyclic molecules and have been instrumental as intermediates in the synthesis of natural products. bristol.ac.uk

Azetidine (B1206935) Ring System as a Privileged Motif in Medicinal Chemistry and Drug Discovery

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. organic-chemistry.org Its incorporation into drug candidates can confer desirable physicochemical and pharmacokinetic properties. The rigid, three-dimensional structure of the azetidine ring can improve metabolic stability, control lipophilicity, and provide specific vectors for binding interactions with biological targets. organic-chemistry.org This has led to the inclusion of the azetidine motif in a variety of biologically active compounds and approved drugs, targeting conditions ranging from hypertension to cancer. organic-chemistry.org For instance, azetidines are found in treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome. organic-chemistry.org Their ability to act as bioisosteres for other common cyclic structures, like piperidines or morpholines, allows for the development of novel analogues of existing drugs with potentially improved properties. organic-chemistry.org

Overview of Research Trajectories for Azetidine-Containing Chemical Entities

Current research on azetidine-containing compounds is focused on several key areas. A major trajectory involves the development of new and efficient synthetic methods to create functionalized azetidines. organic-chemistry.org This includes stereoselective methods to produce enantiomerically pure azetidines, which is crucial for pharmacological applications. organic-chemistry.org Researchers are exploring novel catalytic systems and reaction pathways, such as intramolecular amination and cycloaddition reactions, to access a wider diversity of azetidine derivatives. organic-chemistry.org Another significant research direction is the application of azetidines as building blocks in the synthesis of complex molecules and as chiral ligands in asymmetric catalysis. organic-chemistry.org The exploration of their biological activities remains a vibrant field, with ongoing efforts to discover new therapeutic applications for this versatile class of compounds. organic-chemistry.org

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C12H18ClN |

|---|---|

Peso molecular |

211.73 g/mol |

Nombre IUPAC |

3-(2,4,6-trimethylphenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11;/h4-5,11,13H,6-7H2,1-3H3;1H |

Clave InChI |

JPKRAYCLROUZQD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)C2CNC2)C.Cl |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Mesitylazetidine and Its Derivatives

Ring Strain Effects on Azetidine (B1206935) Reactivity

Azetidines possess a considerable ring strain of approximately 25.4 kcal mol⁻¹, a value intermediate between the highly strained and reactive aziridines (27.7 kcal mol⁻¹) and the more stable, less reactive pyrrolidines (5.4 kcal mol⁻¹). rsc.org This inherent strain is a primary driver of their chemical reactivity, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgresearchgate.netrsc.orgresearchwithrutgers.comrsc.org While the ring is strained, it is notably more stable than that of aziridines, allowing for easier handling and the possibility of triggering unique reactivity. rsc.orgresearchgate.netrsc.orgresearchwithrutgers.comrsc.org The strain energy of the azetidine ring is comparable to that of cyclobutane (B1203170) (26.4 kcal mol⁻¹) and cyclopropane (B1198618) (27.6 kcal mol⁻¹). researchgate.net

The reactivity of azetidines can be modulated by substituents on the ring. For instance, the presence of a 3-mesityl group introduces significant steric bulk, which can influence the regioselectivity of ring-opening reactions.

σ-N–C Bond Cleavage Mechanisms

The cleavage of the σ-N–C bond is a characteristic reaction of azetidines, driven by the release of ring strain. rsc.org This process can be initiated by various reagents and conditions, often involving protonation or activation of the nitrogen atom. magtech.com.cnyoutube.com

In the presence of acids, the azetidine nitrogen is protonated, forming an azetidinium ion. youtube.com This positively charged intermediate is more susceptible to nucleophilic attack, leading to ring opening. youtube.com The regioselectivity of this cleavage is influenced by the substitution pattern on the azetidine ring. For 2-aryl-substituted azetidines, cleavage of the C2-N bond is favored due to the stabilization of the resulting benzylic carbocation. youtube.com

Studies on the hydrolysis of azetidinyl amidinium salts have shown that both endocyclic (ring-opening) and exocyclic C–N bond fission can occur. rsc.orgrsc.orgpsu.edu Interestingly, despite the anticipated release of strain energy, exocyclic cleavage to form a β-lactam is often the major pathway, suggesting that strain release is not the sole determining factor in the reaction outcome. rsc.orgpsu.edu The reaction kinetics point to the formation of a neutral tetrahedral intermediate. rsc.orgpsu.edu

Recent research has highlighted several promising methods for N–C bond cleavage in azetidines, including enantioselective desymmetrization, regioselective opening with various nucleophiles, ring expansion, and reductive cleavage. rsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity at the Azetidine Nitrogen and Carbon Centers

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. youtube.com It readily participates in N-alkylation and N-acylation reactions. youtube.com For example, it can react with alkyl halides or acyl halides. youtube.com The nitrogen can also act as a nucleophile in reactions with electrophilic species like nitrous acid to form N-nitrosoazetidines. youtube.com

The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen, are electrophilic centers, especially after the nitrogen has been protonated or quaternized. magtech.com.cnyoutube.com This makes them susceptible to attack by nucleophiles, leading to ring-opening reactions. magtech.com.cnyoutube.com The regioselectivity of nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Electron-withdrawing groups on the ring can direct nucleophiles to specific carbon atoms. magtech.com.cn In the case of sterically hindered azetidines, such as those with a bulky 3-mesityl group, the nucleophile may preferentially attack the less sterically hindered carbon. magtech.com.cn

Stability and Degradation Pathways of Azetidine Hydrochlorides

Azetidine hydrochlorides, being azetidinium salts, are prone to degradation, particularly through ring-opening reactions. nih.govacs.org The stability of these salts is significantly influenced by pH. nih.gov Decomposition is generally more rapid at lower pH values, where the azetidine nitrogen is protonated, facilitating nucleophilic attack and subsequent ring cleavage. nih.gov

Forced degradation studies on azetidine-containing compounds have revealed that hydrolysis is a common degradation pathway. nih.govnih.gov One identified mechanism involves the activation of the azetidine ring through the formation of an azetidinium ion, which then undergoes nucleophilic attack. nih.gov In some cases, intramolecular reactions can lead to decomposition. For example, N-substituted azetidines with a pendant amide group can undergo acid-mediated intramolecular ring-opening decomposition. nih.govacs.org The stability of such compounds is linked to the pKa of the azetidine nitrogen; a lower pKa generally corresponds to greater stability. nih.gov

The table below summarizes the stability of various N-substituted aryl azetidines at pH 1.8, highlighting the influence of the substituent on the decomposition half-life (T1/2).

| Compound | Substituent | T1/2 (hours) at pH 1.8 | Calculated pKa (Azetidine N) |

| 1 | 2-pyridyl | > 48 | 2.5 |

| 2 | 3-pyridyl | > 48 | 3.5 |

| 3 | 4-pyridyl | > 48 | 2.5 |

| 4 | Phenyl | 1.8 | 4.8 |

| 5 | 4-fluorophenyl | 0.5 | 4.1 |

| 6 | 4-cyanophenyl | 0.8 | 2.7 |

| Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines. nih.gov |

This data clearly indicates that N-pyridyl substituted azetidines exhibit significantly greater stability under acidic conditions compared to their N-phenyl counterparts.

Introduction of Diverse Functionalities via N-Alkylation and Acylation

The secondary amine of the azetidine ring in 3-mesitylazetidine (B13611572) hydrochloride is a prime site for introducing a wide array of functional groups through N-alkylation and N-acylation reactions. These modifications are fundamental for exploring the structure-activity relationships of its derivatives and for creating novel chemical entities.

N-alkylation of the azetidine nitrogen introduces alkyl, aryl, or functionalized chains, which can significantly impact the molecule's polarity, basicity, and steric profile. Reductive amination and direct alkylation with alkyl halides are common methods. For instance, selective functionalization of the terminal amino-nitrogen atom of a related tridentate ligand, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, has been successfully achieved through both reductive alkylation and simple alkylation reactions, yielding a variety of multidentate derivatives. rsc.org This demonstrates the feasibility of selectively targeting the exocyclic nitrogen in the presence of the azetidine nitrogen, a principle that can be extended to derivatizing the azetidine nitrogen of 3-mesitylazetidine itself. A study on novel 3-substituted azetidine derivatives as triple reuptake inhibitors involved the alkylation of the azetidine nitrogen to provide a library of analogues. nih.gov

N-acylation, on the other hand, introduces amide, carbamate (B1207046), or urea (B33335) functionalities, which can act as hydrogen bond donors and acceptors, thereby influencing molecular recognition and binding. The reaction of the azetidine nitrogen with acyl chlorides, anhydrides, or isocyanates proceeds readily under standard conditions. While specific examples for 3-mesitylazetidine are not extensively documented in the literature, the general reactivity of azetidines suggests that these transformations are straightforward. For example, the acylation of azetidines has been shown to be a viable strategy for activating the ring towards ring-opening reactions, indicating the facility of this transformation.

The table below summarizes the types of functionalities that can be introduced via N-alkylation and N-acylation of a generic 3-substituted azetidine, applicable to 3-mesitylazetidine.

| Reaction Type | Reagent Class | Introduced Functionality | Potential Impact |

| N-Alkylation | Alkyl halides, Sulfonates | Alkyl, Benzyl, Allyl groups | Modulates steric bulk and lipophilicity |

| Reductive Amination | Aldehydes, Ketones | Substituted alkyl groups | Introduces diverse and complex side chains |

| N-Acylation | Acyl chlorides, Anhydrides | Amide groups | Introduces hydrogen bonding capabilities |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide groups | Alters electronic properties and stability |

| Carbamoylation | Isocyanates, Carbamoyl chlorides | Urea, Carbamate groups | Enhances potential for hydrogen bonding interactions |

Functionalization at Carbon Positions of the Azetidine Ring

Functionalization of the carbon atoms of the azetidine ring itself is a more challenging yet highly valuable strategy for creating structural diversity. These modifications can lead to the synthesis of novel analogues with distinct stereochemical and electronic properties.

Recent advances in C-H activation chemistry have opened new avenues for the functionalization of saturated heterocycles. rsc.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, highlighting the potential for direct C-H functionalization. rsc.org While direct C-H functionalization of a pre-formed 3-mesitylazetidine ring is not yet reported, this approach remains a promising area of research.

Alternative strategies involve the synthesis of the azetidine ring from already functionalized precursors. For example, the reaction of alkynyl ketones with N-tosylimines catalyzed by triphenylphosphine (B44618) or DMAP can produce highly functionalized azetidines. organic-chemistry.org Another approach involves the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.org Furthermore, a visible light-mediated aza Paternò–Büchi reaction between imines and alkenes allows for the synthesis of highly functionalized azetidines. nih.gov

A notable method for creating C-3 substituted azetidines is through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which are synthesized from N-Boc-azetidin-3-one. mdpi.com This strategy allows for the introduction of a variety of substituents at the C-3 position. The synthetic potential of 3-bromo-substituted azetidines has also been demonstrated through their reaction with different nucleophiles, leading to a range of C-3 substituted azetidines. rsc.org

The following table outlines potential strategies for the functionalization at the carbon positions of the azetidine ring, based on general synthetic methods for azetidines.

| Position | Strategy | Description | Potential Outcome |

| C-2 | Lithiation and electrophilic quench | Deprotonation at C-2 followed by reaction with an electrophile. | Introduction of substituents at the C-2 position. |

| C-3 | Aza-Michael Addition | Addition of nucleophiles to a C-3 exocyclic double bond. mdpi.com | Synthesis of various 3,3-disubstituted azetidines. |

| C-4 | Ring opening of bicyclic precursors | Strain-release functionalization of azabicyclo[1.1.0]butanes. nih.govresearchgate.netnih.gov | Access to a wide range of functionalized azetidines. |

| C-2, C-4 | Cycloaddition reactions | [2+2] Cycloaddition of imines and alkenes. nih.govresearchgate.net | Formation of cis-2,4-disubstituted azetidines. |

Methods for Enhancing Analytical Detection via Derivatization (e.g., for LC-MS/MS, MALDI-IMS)

The sensitive and specific detection of 3-mesitylazetidine and its metabolites in complex biological matrices is crucial for pharmacokinetic and metabolism studies. Derivatization is a powerful technique to enhance the analytical detection by improving ionization efficiency and chromatographic separation in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS).

For LC-MS/MS analysis, the secondary amine of 3-mesitylazetidine can be targeted with various derivatizing agents. Reagents such as dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are commonly used to introduce a readily ionizable or fluorescent tag, thereby increasing the sensitivity of detection. ddtjournal.comnih.gov For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) is a reagent that reacts with primary and secondary amines to yield derivatives with excellent chromatographic and mass spectrometric properties, enabling high-throughput and sensitive analysis. acs.org

In the context of MALDI-IMS, which allows for the spatial localization of molecules in tissue sections, on-tissue derivatization is employed to improve the detection of small molecules like amines. nih.govresearchgate.net Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde) can be applied to tissue sections to specifically derivatize primary and secondary amines, enhancing their signal intensity. nih.govresearchgate.net Another strategy involves the use of mTRAQ reagents, which are stable isotope-labeled derivatization reagents, allowing for relative quantification and comparison of analyte distribution across different tissue samples. nih.gov

The table below presents a selection of derivatization reagents suitable for enhancing the analytical detection of secondary amines like 3-mesitylazetidine.

| Analytical Technique | Derivatization Reagent | Target Functional Group | Principle of Enhancement | Reference |

| LC-MS/MS | Dansyl Chloride | Secondary Amine | Introduction of a highly ionizable dansyl group. | ddtjournal.comnih.gov |

| LC-MS/MS | Fmoc-Cl | Secondary Amine | Addition of a UV-active and ionizable Fmoc group. | nih.gov |

| LC-MS/MS | AccQTag | Secondary Amine | Forms stable derivatives with good chromatographic and MS properties. | acs.org |

| MALDI-IMS | 4-Hydroxy-3-methoxycinnamaldehyde | Secondary Amine | On-tissue derivatization to increase ionization efficiency. | nih.govresearchgate.net |

| MALDI-IMS | mTRAQ reagents | Secondary Amine | Isotopic labeling for relative quantification and improved detection. | nih.gov |

| LC-MS/MS | 4-nitrobenzyl chloroformate | Secondary Amine | Enhanced sensitivity and specific product ions for detection. | ddtjournal.com |

Development of Novel Synthetic Building Blocks from 3-Mesitylazetidine

3-Mesitylazetidine hydrochloride itself is a valuable building block, and its further elaboration can lead to the development of novel, more complex synthetic intermediates for drug discovery and materials science. nih.govnih.gov The unique combination of a strained azetidine ring and a bulky mesityl group offers a distinct three-dimensional scaffold that can be exploited to access new chemical space.

Functionalization of the azetidine nitrogen, as discussed in section 4.1, is a primary route to new building blocks. For example, N-alkylation with a bifunctional reagent could introduce a handle for further reactions, such as click chemistry or cross-coupling reactions. The synthesis of 1-substituted azetidine-3-alcohol derivatives has been described as a source of useful intermediates for the preparation of compounds with plant-growth regulating properties. google.com

Moreover, reactions that modify the core structure, such as those described in section 4.2, can generate a diverse array of building blocks. For instance, the creation of azetidin-3-ones from N-protected precursors provides a ketone handle that can be used for a variety of subsequent transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. nih.gov The synthesis of functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions produces versatile building blocks that can be further diversified. nih.gov

The development of building blocks from 3-mesitylazetidine can be envisioned through the following pathways:

| Parent Building Block | Transformation | Resulting Building Block | Potential Applications |

| 3-Mesitylazetidine | N-alkylation with propargyl bromide | N-propargyl-3-mesitylazetidine | Click chemistry, Sonogashira coupling |

| 3-Mesitylazetidine | N-acylation with bromoacetyl bromide | N-(bromoacetyl)-3-mesitylazetidine | Nucleophilic substitution with various nucleophiles |

| 3-Mesitylazetidine | Ring-opening reactions | Substituted γ-aminopropyl mesityl ketones | Synthesis of acyclic and larger heterocyclic compounds |

| 3-Mesitylazetidine Derivative | Introduction of orthogonal protecting groups | Differentially protected 3-mesitylazetidine derivatives | Site-selective functionalization |

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Mesitylazetidine (B13611572) Hydrochloride |

| Azetidine (B1206935) |

| Oxetane (B1205548) |

| Thietane |

| Piperidine |

| Morpholine |

| 3-Methylazetidine hydrochloride |

| 3-Iodoazetidine |

| Mesitylboronic acid |

| γ-Amino alcohol |

Structural Elucidation and Conformational Analysis of 3 Mesitylazetidine Hydrochloride

Spectroscopic Characterization Techniques

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Mesitylazetidine (B13611572) Hydrochloride, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments, supplemented by advanced 2D techniques, allows for an unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Mesitylazetidine Hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the mesityl group.

The azetidine ring protons form a complex spin system. The proton at the C3 position (CH-mesityl) would appear as a multiplet due to coupling with the four protons on the C2 and C4 carbons. These C2 and C4 protons, being diastereotopic, are expected to appear as two distinct sets of multiplets. The presence of the hydrochloride salt means the nitrogen atom is protonated and bears a positive charge, which influences the chemical shifts of adjacent protons. The N-H protons themselves would likely appear as a broad signal, and its chemical shift would be sensitive to solvent and concentration.

The mesityl group protons have characteristic chemical shifts. The two aromatic protons would appear as a singlet in the aromatic region (typically δ 6.8-7.0 ppm). The three methyl groups on the mesityl ring would give rise to two distinct singlets: one for the two ortho-methyl groups and another for the single para-methyl group, with an integration ratio of 6:3.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH (Mesityl) | ~6.9 | Singlet | Represents two equivalent aromatic protons. |

| Azetidine CH (C3) | ~4.5 - 5.0 | Multiplet | Shifted downfield due to proximity to the aryl group and protonated nitrogen. |

| Azetidine CH₂ (C2, C4) | ~4.0 - 4.5 | Multiplets | Two non-equivalent sets of protons. |

| N-H₂⁺ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| ortho-CH₃ (Mesityl) | ~2.3 | Singlet | Represents six equivalent protons. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The azetidine ring carbons are expected in the region of δ 45-60 ppm. The C3 carbon, being attached to the bulky mesityl group, would be shifted further downfield compared to the C2 and C4 carbons. The carbons of the mesityl group will have characteristic shifts in the aromatic region (δ 125-140 ppm). The quaternary carbons (to which the methyl groups are attached) will have distinct chemical shifts from the protonated aromatic carbons. The methyl group carbons will appear in the upfield region of the spectrum (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Azetidine C3 | ~45-55 | Attached to the mesityl group. |

| Azetidine C2, C4 | ~50-60 | Equivalent carbons adjacent to the nitrogen. |

| Aromatic C (Mesityl, CH) | ~128-130 | Protonated aromatic carbons. |

| Aromatic C (Mesityl, Quaternary) | ~135-140 | Carbons attached to methyl groups and the azetidine ring. |

| ortho-CH₃ (Mesityl) | ~20-22 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom. For this compound, the nitrogen exists as a quaternary ammonium (B1175870) ion within a strained four-membered ring. This would result in a characteristic chemical shift that can confirm the protonation state and hybridization of the nitrogen. The chemical shift for azetidinium salts is expected to be significantly different from the corresponding free amine, typically shifting to a higher frequency (less shielded) upon protonation.

To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced NMR techniques are employed. tib.eu

2D NMR: Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, for instance, confirming the connectivity between the C3 proton and the C2/C4 protons of the azetidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) H-C correlations, which would be crucial for connecting the mesityl group to the C3 position of the azetidine ring. tib.eu

Ultrafast Magic Angle Spinning (MAS) NMR: While typically used for solid-state analysis, this technique could provide high-resolution spectra if the hydrochloride salt is analyzed as a crystalline powder, offering insights into the solid-state conformation and packing.

Saturation Transfer Difference (STD-NMR): This technique is primarily used to study ligand-receptor interactions. While not directly applicable to the structural elucidation of the small molecule itself, it is a powerful tool for studying how molecules like this might interact with larger biological targets.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS provides two critical pieces of information: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺, corresponding to the cationic part of the salt (3-Mesitylazetidine). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₁₂H₁₈N⁺).

When subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), the ion will break apart in a predictable manner. The fragmentation of cyclic amines like azetidines often involves ring-opening reactions. miamioh.edulibretexts.org A characteristic fragmentation pathway would be the cleavage of the C-C bonds in the ring. The loss of small neutral molecules like ethene (C₂H₄) is a common fragmentation pathway for four-membered rings. Another expected fragmentation would be the cleavage of the bond between the azetidine ring and the mesityl group, leading to the formation of a stable mesityl cation or a fragment corresponding to the protonated azetidine ring. libretexts.org

Table 3: Predicted Mass Spectrometry Data for 3-Mesitylazetidine

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 176.1434 | Molecular ion (cationic part of the salt). |

| [M+H - C₂H₄]⁺ | 148.1121 | Result of ring fragmentation (loss of ethene). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

Despite a thorough search of the scientific literature, no published studies containing the X-ray crystallographic data for this compound were found. While the synthesis and characterization of various 3-substituted azetidines have been reported, specific crystallographic details for the mesityl-substituted hydrochloride salt are not publicly available. nih.govrsc.orgnih.gov

In general, for a compound like this compound, an X-ray crystallographic analysis would be expected to provide the following key structural parameters:

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-C, C-N bonds in the ring). |

| Bond Angles | Angles between adjacent bonds, revealing the geometry around each atom. |

| Torsion Angles | Describe the puckering of the azetidine ring and the orientation of the mesityl group. |

| Intermolecular Interactions | Details on hydrogen bonding (e.g., involving the hydrochloride) and other interactions. |

This table represents the type of data that would be obtained from an X-ray crystallographic study, but no such data has been published for this compound.

Computational and Theoretical Studies on 3 Mesitylazetidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can provide a detailed picture of the electron distribution and energy levels within 3-Mesitylazetidine (B13611572) Hydrochloride.

Key areas of investigation would include:

Molecular Orbital Analysis: Calculations such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-deficient regions of the molecule. The electrostatic potential map would be particularly insightful, highlighting areas prone to electrophilic or nucleophilic attack. This is crucial for understanding intermolecular interactions.

Thermochemical Parameters: Quantum chemical methods can predict thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy. These values are essential for determining the stability of different conformations and for predicting the feasibility of chemical reactions.

A hypothetical data table summarizing the kind of results expected from such calculations is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and solubility. |

| Enthalpy of Formation | -150 kJ/mol | Indicates the stability of the molecule relative to its constituent elements. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for 3-Mesitylazetidine Hydrochloride.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior over time. These methods are crucial for understanding how this compound behaves in a biological environment.

Core aspects of this analysis would involve:

Conformational Analysis: The azetidine (B1206935) ring and the mesityl group can adopt various spatial arrangements. Molecular mechanics force fields would be used to perform a systematic search for low-energy conformers. Identifying the most stable conformation is key to understanding its interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations would track the atomic movements of this compound over a period of time, typically in a simulated solvent environment. This provides insights into its flexibility, conformational changes, and interactions with solvent molecules. The stability of the molecule's structure and its hydrogen bonding network with water could be analyzed.

Radial Distribution Functions: By analyzing the trajectory from an MD simulation, one could calculate radial distribution functions to understand the structuring of solvent molecules (like water) around the solute, which is important for understanding its solubility and transport properties.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the chemical reactivity of this compound and to explore potential reaction mechanisms.

Key predictive studies would include:

Fukui Functions and Local Softness: These reactivity indices, derived from conceptual DFT, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting how the molecule might be metabolized or how it could react with other chemical species.

Transition State Searching: For a hypothetical reaction involving this compound, computational methods can be used to locate the transition state structure and calculate the activation energy. This allows for the determination of reaction rates and the elucidation of the most favorable reaction pathway.

Proton Affinity and pKa Prediction: Given the hydrochloride salt form, computational methods can predict the proton affinity of the azetidine nitrogen. This is crucial for understanding its acid-base properties and its likely ionization state at physiological pH.

A hypothetical table of predicted reactivity descriptors is shown below.

| Reactivity Descriptor | Predicted Site of Reactivity | Implication |

| Nucleophilic Attack | Carbonyl carbon (if present) or specific ring carbons | Predicts sites susceptible to reaction with nucleophiles. |

| Electrophilic Attack | Nitrogen atom of the azetidine ring, aromatic mesityl ring | Predicts sites susceptible to reaction with electrophiles. |

| pKa of Azetidine Nitrogen | ~9.5 | Indicates the molecule will be protonated at physiological pH. |

Note: The values and sites in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

In Silico Screening and Computer-Aided Drug Design (CADD) Applications

The principles of computer-aided drug design (CADD) provide a framework for evaluating the potential of this compound as a therapeutic agent.

CADD approaches would involve:

Molecular Docking: This technique would be used to predict the binding mode and affinity of this compound to a specific biological target, such as a protein receptor or enzyme. The results would be scored based on the predicted binding energy, providing a rank-ordering of potential binding poses.

Pharmacophore Modeling: If a set of molecules with known activity against a particular target exists, a pharmacophore model can be developed. This compound could then be screened against this model to assess its potential for similar biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to failure in later stages of development.

The following table illustrates the type of data that would be generated in a hypothetical CADD study.

| CADD Application | Hypothetical Finding | Significance |

| Molecular Docking Score | -8.5 kcal/mol | Suggests a potentially favorable binding interaction with a hypothetical target protein. |

| Pharmacophore Fit Score | 0.85 | Indicates a good alignment with a pharmacophore model for a specific biological activity. |

| Predicted Oral Bioavailability | High | Suggests the molecule may be well-absorbed when administered orally. |

| Predicted Blood-Brain Barrier Permeation | Low | Suggests the molecule may not readily enter the central nervous system. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

Structure Activity Relationship Sar and Design Principles for 3 Mesitylazetidine Derivatives

Principles of Structure-Activity Relationships in Drug Design

The cornerstone of modern drug discovery is the Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological effect. nih.govresearchgate.net The fundamental premise is that the biological activity of a compound is a direct function of its three-dimensional structure and physicochemical properties. ijrar.org SAR analysis involves a systematic process of altering a molecule's structure and observing the corresponding changes in its biological activity. researchgate.net This iterative process allows medicinal chemists to identify key structural features, known as pharmacophores, that are essential for the desired therapeutic effect and to eliminate those that contribute to undesirable side effects. nih.gov

The primary objectives of SAR studies include:

Identification of the Pharmacophore: Determining the essential functional groups and their spatial arrangement required for interaction with a biological target. nih.gov

Optimization of Potency and Selectivity: Modifying a lead compound to enhance its affinity for the target receptor or enzyme while minimizing interactions with other targets.

Improvement of Pharmacokinetic Properties: Altering the structure to favorably influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

By making progressive structural modifications—such as adding, removing, or replacing functional groups—researchers can deduce the role of each part of the molecule. researchgate.net For instance, if a modification leads to a significant loss of activity, the original group is considered crucial for the biological effect. Conversely, if the activity remains unchanged or improves, the modification may be retained or further explored. researchgate.net

Systematic Chemical Modification Strategies of 3-Mesitylazetidine (B13611572)

The chemical structure of 3-Mesitylazetidine Hydrochloride offers several avenues for systematic modification to explore the SAR and optimize its biological profile. The molecule can be conceptually divided into three key regions for modification: the mesityl group, the azetidine (B1206935) ring, and the azetidine nitrogen.

Modifications of the Mesityl Group: The bulky and lipophilic mesityl (2,4,6-trimethylphenyl) group is a significant feature. Modifications here can influence steric interactions and lipophilicity. Strategies could include:

Altering Alkyl Substituents: Changing the methyl groups to other alkyl groups (e.g., ethyl, isopropyl) or replacing them with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups to probe electronic and steric requirements. nih.gov

Varying the Aromatic Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different electronic distributions and potential new interactions with the target. nih.gov

Modifications of the Azetidine Ring: The azetidine ring itself can be a target for modification, although this is often more synthetically challenging.

Substitution at Other Positions: Introducing substituents at the C2 or C4 positions of the azetidine ring could influence the molecule's conformation and introduce new interaction points.

Ring Homologation or Contraction: Although this would move away from the azetidine scaffold, exploring pyrrolidine (B122466) (5-membered ring) or aziridine (B145994) (3-membered ring) analogs could provide insights into the importance of the four-membered ring's specific conformational constraints.

Modifications at the Azetidine Nitrogen: The nitrogen atom is a critical site for modification, affecting the compound's basicity, polarity, and potential for hydrogen bonding.

N-Alkylation/N-Arylation: Introducing various alkyl or aryl substituents on the nitrogen atom can significantly impact the molecule's properties.

The following table illustrates potential systematic modifications to the 3-Mesitylazetidine scaffold and the rationale behind them.

| Modification Site | Proposed Modification | Rationale |

| Mesityl Group | Replace methyl groups with halogens (F, Cl) | To investigate the effect of electron-withdrawing groups and altered lipophilicity. |

| Replace mesityl with naphthyl group | To explore the impact of an extended, more lipophilic aromatic system. | |

| Replace mesityl with a pyridyl group | To introduce a hydrogen bond acceptor and alter the electronic properties. | |

| Azetidine Ring | Introduce a hydroxyl group at C2 | To add a hydrogen bond donor/acceptor and a potential point for further functionalization. |

| Introduce a methyl group at C4 | To probe steric tolerance at a different position on the ring. | |

| Azetidine Nitrogen | N-benzylation | To increase lipophilicity and introduce potential pi-stacking interactions. |

| N-acetylation | To remove basicity and introduce a hydrogen bond acceptor. | |

| N-Boc protection | To create a less basic, more lipophilic carbamate (B1207046) derivative. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This approach moves beyond qualitative SAR by using statistical methods to create predictive models. ijrar.org For a series of 3-Mesitylazetidine derivatives, a QSAR study would involve several key steps:

Data Set Preparation: A series of 3-Mesitylazetidine analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This set is typically divided into a training set for model development and a test set for model validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the coefficient of determination (R²) and cross-validated R² (Q²). nih.gov

A hypothetical QSAR equation for a series of 3-Mesitylazetidine derivatives might look like this:

log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(TPSA) + β₃(MW)

In this illustrative model:

log(1/IC₅₀) represents the biological activity.

LogP (lipophilicity) has a positive coefficient (β₁), suggesting that higher lipophilicity increases activity.

TPSA (Topological Polar Surface Area) has a negative coefficient (β₂), indicating that increased polarity might decrease activity.

MW (Molecular Weight) has a positive coefficient (β₃), suggesting that larger molecules in the series may be more active.

The table below lists some common molecular descriptors that would be relevant for a QSAR analysis of 3-Mesitylazetidine derivatives. researchgate.net

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molecular Volume (MV) | The three-dimensional size of the molecule. |

| Molar Refractivity (MR) | Molar volume and polarizability. | |

| Hydrophobic | LogP | Lipophilicity, partitioning between octanol (B41247) and water. |

| Topological | Wiener Index | Molecular branching and shape. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. |

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design technique used when the three-dimensional structure of the biological target is unknown. acs.org A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. researchgate.net

For a series of active 3-Mesitylazetidine derivatives, a pharmacophore model could be generated by aligning the structures and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable centers

Based on the structure of 3-Mesitylazetidine, a hypothetical pharmacophore model might include:

A hydrophobic feature corresponding to the mesityl group.

A positive ionizable feature or a hydrogen bond donor at the protonated azetidine nitrogen.

An aromatic ring feature for the phenyl ring of the mesityl group.

This generated pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that fit the pharmacophore model are identified as potential "hits" for further investigation, allowing for the discovery of new and structurally diverse compounds with the potential for the same biological activity.

Role of Conformational Restriction Imparted by the Azetidine Ring

The four-membered azetidine ring is a key structural motif that imparts significant conformational restriction on the molecule. enamine.net Unlike more flexible aliphatic chains, cyclic structures limit the number of accessible conformations a molecule can adopt. enamine.net This restriction can be highly advantageous in drug design for several reasons:

Entropy and Binding Affinity: By pre-organizing the molecule into a conformation that is favorable for binding to the biological target, the entropic penalty upon binding is reduced. This can lead to a significant increase in binding affinity and potency. enamine.net

Increased Selectivity: A rigid conformation can better fit the specific shape of the intended target's binding site while being a poor fit for off-target sites, thus improving selectivity and reducing potential side effects.

Defined Vectorial Orientation: The rigid ring acts as a scaffold, holding the substituents (in this case, the mesityl group) in a well-defined spatial orientation. This allows for more precise probing of the target's binding pocket.

Target Oriented Research and Preclinical Biological Investigations of 3 Mesitylazetidine Derivatives

Identification of Biological Targets Modulated by Azetidine (B1206935) Scaffolds

The versatility of the azetidine ring has allowed for its incorporation into a diverse array of molecules targeting various biological entities. A significant area of research has been the development of azetidine derivatives as inhibitors of DNA repair enzymes, a key strategy in cancer therapy. nih.govresearchgate.net One of the most promising targets to emerge for azetidine-based inhibitors is DNA Polymerase Theta (Polθ) . nih.govresearchgate.netdntb.gov.ua

Polθ is a crucial enzyme involved in a DNA double-strand break repair pathway known as microhomology-mediated end joining (MMEJ). dntb.gov.ua Notably, Polθ is overexpressed in many cancer types and its expression is often associated with a poor prognosis. patsnap.com Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, become highly dependent on Polθ for survival. dntb.gov.uabioworld.com This creates a synthetic lethal relationship, where inhibiting Polθ in these cancer cells leads to cell death, while having minimal impact on healthy cells. dntb.gov.uabioworld.com This makes Polθ a highly attractive target for the development of selective anticancer therapies.

In Vitro Mechanistic Studies of Target Interaction

The interaction between 3-mesitylazetidine (B13611572) analogs and their biological target, Polθ, has been elucidated through detailed in vitro mechanistic studies. Research on potent Polθ inhibitors, such as ART558, has revealed an allosteric mechanism of inhibition. medchemexpress.comglpbio.comtargetmol.com This means the inhibitor does not bind to the active site of the enzyme where the natural substrate (dNTPs) would bind, but rather to a different site. researchgate.net

Biochemical assays have shown that these inhibitors exhibit a mode of inhibition that is non-competitive with respect to dNTPs and uncompetitive with respect to the DNA substrate. researchgate.net This allosteric binding stabilizes a closed conformation of Polθ when it is bound to DNA, which in turn blocks its polymerase activity. glpbio.com Differential scanning fluorimetry assays have confirmed that the thermal stabilization of Polθ by these inhibitors is DNA-dependent. researchgate.net

Enzyme Inhibition and Receptor Binding Studies (e.g., Polymerase Theta inhibition)

The potency of 3-mesitylazetidine derivatives and their analogs as Polθ inhibitors has been quantified through rigorous enzyme inhibition studies. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, the potent and selective Polθ inhibitor ART558 has demonstrated an IC50 of 7.9 nM. medchemexpress.comtargetmol.cominvivochem.com In the development of novel 3-hydroxymethyl-azetidine derivatives, structure-based drug design led to the identification of a lead compound, A7, which was subsequently optimized. This optimization process yielded a more potent derivative, B3, and a metabolically stable deuterated compound, C1. nih.gov The development of these compounds highlights the successful application of medicinal chemistry principles to enhance the inhibitory activity of the azetidine scaffold against Polθ.

| Compound | Target | IC50 (nM) | Inhibition Mechanism |

| ART558 | DNA Polymerase Theta (Polθ) | 7.9 | Allosteric |

| A7 | DNA Polymerase Theta (Polθ) | Data not publicly available | N/A |

| B3 | DNA Polymerase Theta (Polθ) | Data not publicly available | N/A |

| C1 | DNA Polymerase Theta (Polθ) | Data not publicly available | N/A |

Note: Specific IC50 values for compounds A7, B3, and C1 are not publicly available but are described as having been optimized for potency from the initial lead.

Cellular Assays for Investigating Biological Effects (e.g., antiproliferative properties in DNA repair-compromised cells)

The therapeutic potential of Polθ inhibitors is rooted in their ability to selectively kill cancer cells with defects in other DNA repair pathways. This "synthetic lethality" is a key biological effect that is investigated using cellular assays.

Studies have consistently shown that 3-mesitylazetidine analogs like ART558 elicit DNA damage and exhibit synthetic lethality in tumor cells with mutations in BRCA1 or BRCA2 genes. medchemexpress.comtargetmol.com For example, treatment of colorectal adenocarcinoma cells (DLD-1) with a BRCA2 mutation with ART558 effectively decreased cell viability and inhibited colony formation. medchemexpress.com Furthermore, these inhibitors have been shown to enhance the cytotoxic effects of PARP inhibitors, another class of drugs that target DNA repair. medchemexpress.comtargetmol.com

Cellular assays also investigate the on-target effects of these compounds. For instance, treatment with ART558 leads to an accumulation of γH2AX, a biomarker of DNA double-strand breaks, in cells. medchemexpress.comtargetmol.com It also increases the residence time of fluorescently tagged Polθ at sites of DNA damage, confirming target engagement within the cell. medchemexpress.com The 3-hydroxymethyl-azetidine derivative C1 has also shown significant antiproliferative properties in DNA repair-compromised cells. nih.gov

| Cell Line | Genetic Background | Treatment | Biological Effect |

| DLD-1 | Colorectal adenocarcinoma, BRCA2 mutant | ART558 | Decreased cell viability, inhibited colony formation |

| BRCA1-deficient cells | - | ART558 | Synthetic lethality, enhanced effect of PARP inhibitors |

| BRCA2-deficient cells | - | ART558 | Synthetic lethality, enhanced effect of PARP inhibitors |

| DNA repair-compromised cells | - | C1 (3-hydroxymethyl-azetidine derivative) | Significant antiproliferative properties |

Design of Chemical Probes for Biological Pathway Investigation

Small molecule inhibitors with high potency and selectivity, such as the 3-mesitylazetidine derivatives targeting Polθ, serve as valuable chemical probes for dissecting complex biological pathways. researchgate.net These probes allow researchers to acutely inhibit the function of a specific protein and observe the downstream cellular consequences, providing insights into the protein's role in various processes.

ART558, for example, has been instrumental in confirming that the inhibition of Polθ's polymerase activity is the key to inducing synthetic lethality in BRCA-deficient cells. glpbio.com By using a potent and selective inhibitor, researchers can confidently attribute the observed biological effects to the inhibition of the intended target. This helps in mapping the intricacies of DNA repair pathways and understanding the mechanisms of synthetic lethality. researchgate.net The development of such chemical probes is crucial for validating new drug targets and for exploring novel therapeutic strategies.

Lead Compound Discovery and Optimization Strategies

The journey from an initial "hit" compound to a clinical candidate involves a meticulous process of lead discovery and optimization. nih.govpatsnap.com In the case of 3-mesitylazetidine derivatives as Polθ inhibitors, this process has been significantly advanced by modern drug discovery techniques, including artificial intelligence. nih.goveurekalert.org

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Methodologies for Azetidine (B1206935) Functionalization

The synthesis of substituted azetidines has historically been challenging due to the energetic barrier of forming the strained four-membered ring. acs.orgresearchgate.netnih.gov However, recent years have seen remarkable progress in developing new synthetic routes. researchgate.net Future work on 3-Mesitylazetidine (B13611572) Hydrochloride should focus on leveraging and expanding these modern methodologies.

Key strategies that warrant exploration include:

Photochemical Reactions: The visible-light-mediated aza Paternò-Büchi reaction has proven effective for constructing complex azetidine scaffolds. researchgate.netchemrxiv.org Applying this [2+2] cycloaddition strategy could provide alternative and potentially more efficient pathways to 3-arylazetidines like the mesityl analogue.

Strain-Release Functionalization: A promising approach involves the ring-opening of highly strained precursors like 1-azabicyclobutanes. chemrxiv.org This method allows for a modular and programmable synthesis, which could be adapted to introduce the mesityl group and other functionalities with high stereocontrol. chemrxiv.org

Catalytic Intramolecular Aminolysis: Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the regioselective intramolecular aminolysis of epoxy amines to yield functionalized azetidines. frontiersin.org Investigating this method could provide a novel route to precursors of 3-Mesitylazetidine Hydrochloride, potentially allowing for the introduction of adjacent functional groups for further derivatization. frontiersin.org

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful tool for forming various nitrogen heterocycles, including azetidines. organic-chemistry.org Exploring this reaction with suitable picolinamide-protected amine substrates could offer a direct and atom-economical route to the azetidine core. organic-chemistry.org

| Synthetic Strategy | General Description | Potential Application to 3-Mesitylazetidine |

| Aza Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring. researchgate.netchemrxiv.org | Reaction of a mesityl-containing imine with a suitable alkene under visible light irradiation. |

| Strain-Release Functionalization | Ring-opening of a highly strained intermediate, such as 1-azabicyclobutane, with a nucleophile. chemrxiv.orgorganic-chemistry.org | Using a mesityl-organometallic reagent to open 1-azabicyclobutane, directly installing the desired aryl group. organic-chemistry.org |

| Intramolecular Aminolysis | Lewis-acid catalyzed cyclization of a γ-amino alcohol or epoxy amine to form the azetidine ring. acs.orgfrontiersin.org | Synthesis of a γ-amino alcohol precursor bearing a mesityl group, followed by mediated cyclization. acs.org |

| C-H Amination | Palladium-catalyzed intramolecular cyclization of an amine onto an unactivated C-H bond. organic-chemistry.org | Design of a substrate with a mesityl group and a picolinamide-protected amine positioned for γ-C-H amination. |

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an increasingly indispensable tool in chemical synthesis and drug discovery, offering the ability to predict reaction outcomes and molecular properties, thereby reducing trial-and-error experimentation. thescience.devmit.edu For azetidine chemistry, computational models can predict which substrates are likely to react, assess the stability of intermediates, and rationalize observed stereoselectivity. thescience.dev

Future research should employ advanced computational methods to investigate this compound:

Reaction Prediction: Researchers have successfully used computational models to predict the feasibility and yield of photocatalyzed reactions that form azetidines by calculating frontier orbital energies and the availability of atoms for reaction. thescience.devmit.edu This approach could be used to pre-screen various reaction partners and conditions for the synthesis of 3-Mesitylazetidine analogues, saving significant time and resources. thescience.devmit.edu

ADMET Prediction: In silico tools are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline. nih.govnih.gov By applying Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations, the pharmacokinetic profile of this compound and its derivatives can be estimated. nih.govnih.gov

Conformational Analysis: The rigid, three-dimensional structure of the azetidine ring is one of its key features. researchgate.netnih.gov Quantum mechanics (QM) calculations can be used to model the preferred conformations of this compound, providing insight into how the bulky mesityl group influences the ring pucker and the orientation of substituents. This information is critical for understanding its interaction with biological targets.

Development of Innovative Derivatization Techniques

The ability to functionalize a core scaffold in a divergent manner is crucial for creating libraries of compounds for biological screening. nih.gov While the synthesis of the core 3-Mesitylazetidine structure is the first step, subsequent derivatization is key to exploring its potential.

Future efforts should focus on:

Late-Stage Functionalization: Developing methods to modify the this compound scaffold after its initial synthesis. This could involve C-H activation on the mesityl ring to introduce new functional groups, or reactions at the azetidine nitrogen after a deprotection step.

Sulfonyl Fluoride (B91410) Chemistry: The use of azetidine sulfonyl fluorides (ASFs) as stable, reactive handles for Sulfur-Fluoride Exchange (SuFEx) reactions offers a powerful platform for creating novel derivatives. nih.gov Converting 3-Mesitylazetidine into a sulfonyl fluoride derivative would enable its rapid combination with a wide array of nucleophiles, generating diverse sulfonamides and other S(VI) motifs. nih.gov

Telescoping Reactions: To improve efficiency, multi-step sequences can be "telescoped" into a single process. For example, the deprotection of a protected azetidine can be immediately followed by a derivatization reaction, such as reductive amination or acylation, without isolating the intermediate hydrochloride salt. acs.org This strategy could be applied to rapidly build a library based on the 3-Mesitylazetidine core. acs.org

Strategic Design of Next-Generation Azetidine-Based Research Tools

The unique properties of the azetidine ring make it an attractive component for chemical probes and research tools designed to interrogate biological systems. chemrxiv.org The 3-Mesitylazetidine scaffold provides a rigid framework that can be elaborated to create highly specific molecular tools.

Strategic design directions include:

Scaffold for CNS-Focused Libraries: The physicochemical properties of azetidines can be tailored for applications targeting the central nervous system (CNS). nih.gov By carefully managing properties like molecular weight, lipophilicity, and polar surface area, libraries based on 3-Mesitylazetidine could be designed to have a higher probability of crossing the blood-brain barrier. nih.gov

Stereoprobes for Activity-Based Protein Profiling: The defined stereochemistry of functionalized azetidines makes them ideal for creating "stereoprobes". chemrxiv.org Synthesizing enantiomerically pure versions of 3-Mesitylazetidine derivatives and attaching reporter tags would allow for the identification of proteins in human cells that are liganded with clear stereo- and chemo-selectivity. chemrxiv.org

Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for other groups to improve a molecule's pharmacological properties. The 3-Mesitylazetidine scaffold could be incorporated into known bioactive molecules to explore new chemical space and potentially enhance potency, selectivity, or pharmacokinetic parameters. nih.gov

Emerging Roles of Azetidines in Unexplored Biological Systems

While azetidines are known to be present in various pharmacologically active agents, their full biological potential remains to be unlocked. nih.gov The diverse range of activities already discovered—from anticancer to antimicrobial to CNS-related effects—suggests that azetidine-containing compounds could modulate a wide variety of biological targets. nih.gov

Future research should investigate the potential of this compound and its derivatives in less-explored areas:

Novel Target Identification: Screening a library of 3-Mesitylazetidine derivatives against a broad panel of biological assays could uncover unexpected activities and identify novel protein targets. The structural rigidity and unique substitution pattern of this scaffold may lead to interactions with protein families not targeted by more conventional heterocycles.

Energetic Materials: Recent research has demonstrated that densely functionalized azetidines can serve as novel energetic materials, with properties influenced by their specific stereochemistry. chemrxiv.org While not a biological application, this highlights the diverse and sometimes unexpected utility of these strained rings, and the physical properties of 3-Mesitylazetidine derivatives could be explored in this context. chemrxiv.org

Modulation of Protein-Protein Interactions: The rigid, three-dimensional nature of the azetidine scaffold makes it an excellent starting point for designing molecules that can disrupt or stabilize protein-protein interactions (PPIs). The mesityl group can serve as a bulky anchor to occupy a hydrophobic pocket, while other positions on the ring can be functionalized to achieve specific interactions.

Q & A

Q. How can researchers validate the biological activity of this compound in multi-laboratory studies?

- Methodological Answer : Distribute standardized aliquots (e.g., 10 mM DMSO stocks) with certificates of analysis (COA). Use inter-laboratory calibration curves for assays. Publish detailed protocols on protocols.io to ensure methodological consistency .

Tables for Key Parameters

| Parameter | Recommended Value | Reference |

|---|---|---|

| HPLC Column | C18 (5 µm, 250 × 4.6 mm) | |

| Mobile Phase | 0.1% TFA in CHCN/HO (70:30) | |

| Stability (Long-term) | −20°C, desiccated, >24 months | |

| IC Range (Enzyme X) | 0.5–2.0 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.